3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, with a sulfonyl chloride functional group.
Scientific Research Applications
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications, including:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various enzymes and proteins through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues such as serine, threonine, and cysteine. These interactions can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For instance, the trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of serine proteases by forming stable covalent adducts with the active site serine residue .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. The trifluoromethyl group enhances the compound’s ability to form stable covalent bonds with nucleophilic residues in the active sites of enzymes, thereby modulating their activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and altering the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it may interact with DNA and transcription factors, or in the cytoplasm, where it can modulate enzyme activity and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with trifluoromethylating agents and sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced trifluoromethyl pyrazoles, and coupled products with various functional groups .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its binding affinity to specific targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules . These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Group-Containing Compounds: Compounds such as trifluoromethanesulfonic acid and trifluoroacetic acid share the trifluoromethyl group and exhibit similar electronic properties.
Sulfonyl Chloride Derivatives: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride have similar reactivity due to the sulfonyl chloride group.
Uniqueness
3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONJQBMSXDSBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443292-13-4 | |
Record name | 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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